molecular formula C10H11ClFN B11727751 1-(4-Chloro-3-fluorophenyl)cyclopropanemethanamine

1-(4-Chloro-3-fluorophenyl)cyclopropanemethanamine

Katalognummer: B11727751
Molekulargewicht: 199.65 g/mol
InChI-Schlüssel: ZOSGRDFRTANNCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Chloro-3-fluorophenyl)cyclopropanemethanamine is a chemical compound with the molecular formula C10H11ClFN. It is a useful research chemical, often employed as a building block in various chemical syntheses.

Vorbereitungsmethoden

The synthesis of 1-(4-Chloro-3-fluorophenyl)cyclopropanemethanamine typically involves the reaction of 4-chloro-3-fluorobenzyl chloride with cyclopropanemethanamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

1-(4-Chloro-3-fluorophenyl)cyclopropanemethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other nucleophiles under appropriate conditions.

Wissenschaftliche Forschungsanwendungen

1-(4-Chloro-3-fluorophenyl)cyclopropanemethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be employed in the study of biological pathways and interactions.

    Medicine: Research into potential therapeutic applications, including drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Wirkmechanismus

The mechanism of action of 1-(4-Chloro-3-fluorophenyl)cyclopropanemethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(4-Chloro-3-fluorophenyl)cyclopropanemethanamine can be compared with similar compounds such as:

    3-Chloro-4-fluorophenylboronic acid: Used in similar synthetic applications.

    4-Chloro-4-fluorobutyrophenone: Another compound with similar structural features and applications.

    1-Butanone, 4-chloro-1-(4-fluorophenyl): Shares similar chemical properties and uses.

These comparisons highlight the unique aspects of this compound, such as its specific reactivity and applications in various fields.

Eigenschaften

Molekularformel

C10H11ClFN

Molekulargewicht

199.65 g/mol

IUPAC-Name

[1-(4-chloro-3-fluorophenyl)cyclopropyl]methanamine

InChI

InChI=1S/C10H11ClFN/c11-8-2-1-7(5-9(8)12)10(6-13)3-4-10/h1-2,5H,3-4,6,13H2

InChI-Schlüssel

ZOSGRDFRTANNCC-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(CN)C2=CC(=C(C=C2)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.